molecular formula C14H14FNO B3364772 [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine CAS No. 1184533-77-4

[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine

Cat. No.: B3364772
CAS No.: 1184533-77-4
M. Wt: 231.26
InChI Key: TYNQWATVECSXJJ-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine: is an organic compound with the molecular formula C14H14FNO It is characterized by the presence of a fluorophenoxy group attached to a methylphenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorophenol and 3-methylbenzylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the phenol group.

    Coupling Reaction: The deprotonated phenol reacts with 3-methylbenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.

Medicine:

    Drug Development: It serves as a building block for the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry:

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorophenoxy group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [4-(4-Methoxyphenoxy)-3-methylphenyl]methanamine
  • [4-(4-Chlorophenoxy)-3-methylphenyl]methanamine
  • [4-(4-Bromophenoxy)-3-methylphenyl]methanamine

Comparison:

  • Unique Properties: The presence of the fluorine atom in [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its methoxy, chloro, and bromo analogs.
  • Reactivity: The fluorinated compound may exhibit different reactivity patterns in chemical reactions due to the electron-withdrawing nature of the fluorine atom.

Properties

IUPAC Name

[4-(4-fluorophenoxy)-3-methylphenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-10-8-11(9-16)2-7-14(10)17-13-5-3-12(15)4-6-13/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNQWATVECSXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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